3-bromo-1-ethyl-1H-pyrrole
Description
Significance of Pyrrole (B145914) Heterocycles in Modern Organic Synthesis and Materials Science
Pyrrole, a five-membered aromatic heterocycle with the chemical formula C₄H₄NH, is a cornerstone in the fields of organic synthesis and materials science. wikipedia.orgnumberanalytics.com Its unique electronic properties, arising from the nitrogen atom's lone pair of electrons participating in the aromatic sextet, make it an electron-rich system highly reactive towards electrophiles. numberanalytics.com This reactivity, coupled with the pyrrole ring's presence in a vast array of biologically active natural products, has cemented its importance in modern chemistry. numberanalytics.comrsc.org
The pyrrole scaffold is a fundamental component of many vital natural products, including heme, chlorophyll, and vitamin B₁₂, where four pyrrole units form the basis of the porphyrin macrocycle. wikipedia.orguctm.edu Beyond these natural powerhouses, pyrrole derivatives are integral to numerous pharmaceuticals, demonstrating a wide spectrum of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.net The versatility of the pyrrole ring allows it to serve as a scaffold for creating diverse molecular architectures, making it a privileged structure in medicinal chemistry. rsc.org
In the realm of materials science, the inherent conductivity of polypyrrole, a polymer derived from pyrrole, has been a subject of intense research. Pyrrole-containing polymers are explored for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). numberanalytics.comacs.org The ability to tune the electronic properties of these materials through the synthesis of highly functionalized pyrrole monomers is a key driver of innovation in this field. acs.orgthieme-connect.com
Overview of Halogenated Pyrrole Derivatives as Key Synthetic Intermediates
Halogenated pyrroles are exceptionally valuable building blocks in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. acs.orgchemrxiv.org The introduction of a halogen atom (F, Cl, Br, I) onto the pyrrole ring provides a reactive handle for a variety of chemical transformations. uctm.edu Halogenation typically occurs at the α-position (C2 or C5) due to the higher stability of the cationic intermediate formed during electrophilic substitution. uctm.edu However, methods have been developed to achieve halogenation at the less reactive β-position (C3 or C4), often by using a protecting group on the nitrogen atom. uctm.edu
The carbon-halogen bond in these derivatives can be readily cleaved or transformed through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and other functional groups, with a high degree of control. rsc.org For instance, naturally occurring halogenated pyrroles like pyoluteorin (B1679884) exhibit significant antibacterial activity, and synthetic analogs have been developed based on these structures. rsc.org The strategic placement of halogens on the pyrrole ring is a powerful tool for modifying the electronic properties and biological activity of the resulting compounds. acs.org
Contextualization of 3-Bromo-1-ethyl-1H-pyrrole within Pyrrole Chemistry Research
This compound is a substituted pyrrole derivative that combines the features of a halogenated pyrrole with an N-substituted pyrrole. The ethyl group at the N1 position prevents deprotonation under basic conditions and influences the regioselectivity of further reactions. wikipedia.org The bromine atom at the C3 position (a β-position) is less common than α-halogenation and offers a unique point for functionalization. uctm.edu
The presence of the electron-withdrawing bromine atom deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. However, the ethyl group, being weakly electron-donating, slightly counteracts this effect. The primary site for further electrophilic attack on this compound would likely be the vacant α-position (C5), which is the most electron-rich position. The reactivity of the C-Br bond allows for its participation in various transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex 3-substituted pyrroles.
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| CAS Number | 1138323-27-9 |
| Molecular Formula | C₆H₈BrN |
| Molecular Weight | 174.04 g/mol |
| Boiling Point | Not explicitly reported, but likely higher than 1-ethylpyrrole due to increased molecular weight and dipole-dipole interactions. |
| Appearance | Typically a liquid at room temperature. |
Data sourced from publicly available chemical databases. chemicalbook.comchemicalbook.comsigmaaldrich.com
Regioselectivity, the control of the position at which a chemical reaction occurs, is a critical challenge and a central theme in pyrrole chemistry. thieme-connect.comorganic-chemistry.org The pyrrole ring has four carbon atoms that can be substituted, and controlling the position of functionalization is essential for the synthesis of specific isomers with desired properties. thieme-connect.com In electrophilic substitution reactions, the α-positions (C2 and C5) are inherently more reactive than the β-positions (C3 and C4) due to the greater stabilization of the intermediate carbocation. uctm.edu
Achieving substitution at the less reactive β-positions often requires specific strategies, such as the use of directing groups or the synthesis of the pyrrole ring from acyclic precursors with the desired substitution pattern already in place. thieme-connect.com The synthesis of a compound like this compound, with a substituent at the C3 position, highlights the advances made in controlling regioselectivity. The ability to selectively functionalize each position of the pyrrole ring is crucial for the development of new pharmaceuticals, materials, and other fine chemicals. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8BrN |
|---|---|
Molecular Weight |
174.04 g/mol |
IUPAC Name |
3-bromo-1-ethylpyrrole |
InChI |
InChI=1S/C6H8BrN/c1-2-8-4-3-6(7)5-8/h3-5H,2H2,1H3 |
InChI Key |
WZROZCQGJIRHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1)Br |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Aspects of 3 Bromo 1 Ethyl 1h Pyrrole
Transition Metal-Catalyzed Cross-Coupling Reactions at the C3-Bromine Position
Transition metal-catalyzed reactions are a cornerstone for the functionalization of 3-bromo-1-ethyl-1H-pyrrole, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds at the C3 position. The electron-rich nature of the pyrrole (B145914) ring generally makes oxidative addition, a key step in many catalytic cycles, more challenging than with electron-deficient aromatic systems. yonedalabs.com However, the appropriate choice of catalyst, ligands, and reaction conditions can overcome this hurdle.
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide. sci-hub.semdpi.com For substrates like this compound, this reaction facilitates the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position. The general success of Suzuki-Miyaura couplings stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. sci-hub.seresearchgate.net The reaction typically involves a palladium catalyst, a base, and a suitable solvent. mdpi.com
A representative Suzuki-Miyaura coupling reaction is shown below:

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by both electronic and steric parameters of the substrate, the organoboron reagent, and the catalyst system. researchgate.netrsc.org
Electronic Effects: The electron-rich character of the pyrrole ring in this compound can impede the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. yonedalabs.comwiley-vch.de Conversely, electron-withdrawing groups on the boronic acid coupling partner can enhance the reaction rate. researchgate.net The choice of ligand is critical; electron-rich phosphine (B1218219) ligands are known to promote the oxidative addition step, which is often rate-limiting for electron-rich aryl bromides. yonedalabs.com
Steric Effects: Steric hindrance around the reaction center can impact coupling efficiency. Bulky ligands on the palladium catalyst, such as those of the Buchwald-type, are often beneficial as they facilitate the final reductive elimination step of the catalytic cycle, leading to higher product yields. rsc.org Highly sterically hindered substrates or boronic acids may require more forcing conditions or specialized, highly active catalyst systems to achieve good conversion. sci-hub.se Studies on related systems have shown that steric properties can sometimes override electronic factors in determining the reaction outcome. nih.gov
Table 1: Influence of Catalyst on Suzuki-Miyaura Coupling of a Related Bromo-indazole System mdpi.comReaction of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, illustrating ligand effects.
| Catalyst | Reaction Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 2 | 85 |
| Pd(PPh₃)₄ | 6 | 70 |
| Pd(PPh₃)₂Cl₂ | 4 | 75 |
| Pd(OAc)₂ | 24 | 40 |
Palladium-Catalyzed Suzuki-Miyaura Coupling with Organoboron Reagents
Role of Activating Groups on the Pyrrole Ring (e.g., formyl, nitrile) in Enabling Cross-Coupling
The presence of electron-withdrawing activating groups on the pyrrole ring can dramatically improve the efficiency of Suzuki-Miyaura reactions. nih.gov Groups such as formyl (-CHO) or nitrile (-CN) decrease the electron density of the pyrrole ring, which facilitates the oxidative addition of the C3-bromine bond to the palladium catalyst. researchgate.netnih.gov
Research on ethyl 3-bromo-2-cyanopyrrole-5-carboxylate has demonstrated that the cyano group provides sufficient activation for the ortho-bromine to undergo efficient coupling with a variety of aryl and heteroaryl boronic acids. nih.gov The isolated yields in this system were consistently high, regardless of whether the boronic acid partner contained electron-donating or electron-withdrawing substituents. nih.gov This highlights that for less reactive bromopyrroles, the introduction of an activating group can be a crucial strategy to enable otherwise difficult transformations. nih.gov
Table 2: Suzuki-Miyaura Coupling of an Activated Bromopyrrole with Various Boronic Acids nih.govReaction of ethyl 3-bromo-2-cyanopyrrole-5-carboxylate with Ar-B(OH)₂.
| Ar (in Ar-B(OH)₂) | Yield (%) |
| 4-MeOPh | 91 |
| 4-FPh | 90 |
| Phenyl | 85 |
| 2-Thienyl | 88 |
| 2-Furyl | 82 |
Buchwald-Hartwig Amination for N-Arylation/N-Alkylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. chemrxiv.orgresearchgate.net This reaction is a powerful tool for the synthesis of N-aryl and N-alkyl pyrroles from this compound. The reaction accommodates a wide range of primary and secondary amines, including anilines, alkylamines, and other nitrogen-containing heterocycles. chemrxiv.org The catalytic system typically consists of a palladium precursor and a specialized phosphine ligand, with a strong base such as sodium tert-butoxide being required. researchgate.net The versatility of this reaction makes it a key method for introducing nitrogen-based functional groups, which are prevalent in medicinal chemistry. chemrxiv.org
Beyond the Suzuki-Miyaura coupling, the C3-bromine of this compound can participate in several other palladium-catalyzed cross-coupling reactions.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. nih.gov The Negishi reaction is known for its high reactivity and functional group tolerance. It provides a valuable alternative to Suzuki coupling, particularly when the corresponding organoboron reagent is unstable or difficult to prepare. nih.gov
Stille Coupling: The Stille reaction utilizes organostannane (organotin) reagents. core.ac.ukresearchgate.net While effective, a significant drawback is the toxicity of the organotin compounds and byproducts. researchgate.net Nevertheless, it remains a useful method for C-C bond formation and has been applied to the synthesis of various conjugated systems containing pyrrole and thiophene (B33073) rings. core.ac.ukacs.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. mdpi.com It is the most common method for synthesizing alkynyl-substituted aromatic and heteroaromatic compounds. mdpi.comresearchgate.net For a substrate like this compound, Sonogashira coupling would provide direct access to 3-alkynyl-1-ethyl-1H-pyrroles, which are valuable intermediates for more complex structures. beilstein-journals.org
Nucleophilic Substitution Reactions of the C3-Bromine
The bromine atom at the C3 position of this compound can be replaced by a nucleophile. In these reactions, the bromine atom acts as a leaving group. Common nucleophiles that can displace the bromine include amines, thiols, and alkoxides, leading to the formation of diverse derivatives. smolecule.com However, direct nucleophilic aromatic substitution (SNAr) on an electron-rich heterocycle like pyrrole is generally challenging and often requires harsh conditions or the presence of strong electron-withdrawing groups on the ring to proceed efficiently. baranlab.orgsemanticscholar.org For this reason, transition metal-catalyzed coupling reactions are often the preferred method for functionalizing the C3 position.
Substitution by Nitrogen- and Sulfur-based Nucleophiles (e.g., amines, thiols)
The bromine atom at the 3-position of the pyrrole ring can be displaced by various nucleophiles, a reaction that is central to the synthesis of more complex pyrrole derivatives. This substitution typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or, more commonly, through metal-catalyzed cross-coupling reactions.
The direct displacement of bromide by amines or thiols often requires harsh conditions and may not be efficient due to the electron-rich nature of the pyrrole ring, which disfavors direct nucleophilic attack. libretexts.org However, the presence of activating groups or the use of strong bases can facilitate this transformation. libretexts.org
More synthetically useful methods involve transition-metal catalysis, such as the Buchwald-Hartwig amination for nitrogen nucleophiles and analogous palladium- or copper-catalyzed reactions for sulfur nucleophiles. These reactions allow for the formation of C-N and C-S bonds under milder conditions with a broad range of substrates. For instance, the coupling of 3-bromopyrrole derivatives with amines or thiols using a palladium catalyst and a suitable ligand (e.g., a phosphine-based ligand) in the presence of a base is a common strategy. While specific examples for this compound are not extensively detailed in the provided literature, the general reactivity of bromopyrroles suggests its utility in these transformations. The reaction of heteroaryl halides with thiols, for example, can proceed smoothly in the presence of potassium carbonate. nih.gov
Table 1: Representative Nucleophilic Substitution Reactions on Bromopyrroles This table is illustrative of the types of reactions bromopyrroles undergo, based on general chemical principles.
| Nucleophile | Reagents and Conditions | Product Type |
| Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, Heat | 3-Amino-1-ethyl-1H-pyrrole derivative |
| Thiol | Pd or Cu catalyst, Base (e.g., K₂CO₃), Solvent (e.g., DMAc), Heat | 3-Thioether-1-ethyl-1H-pyrrole derivative |
Cyanide Displacement of Bromine
The displacement of the bromine atom by a cyanide group to form 1-ethyl-1H-pyrrole-3-carbonitrile is a valuable transformation for introducing a synthetically versatile nitrile functionality. This reaction is typically achieved using a metal cyanide, most commonly copper(I) cyanide, in a process known as the Rosenmund-von Braun reaction.
The reaction generally requires high temperatures and a polar aprotic solvent such as DMF, DMAc, or NMP. The mechanism involves the coordination of the copper salt to the bromine atom, facilitating the nucleophilic attack of the cyanide ion. The resulting 1-ethyl-1H-pyrrole-3-carbonitrile can then be further elaborated, for example, through hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The existence of related compounds like ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate underscores the accessibility of cyanated pyrrole structures. bldpharm.com
Table 2: Cyanide Displacement of Bromine on an Aromatic Ring Illustrative conditions based on standard cyanation reactions of aryl bromides.
| Reagent | Conditions | Product |
| Copper(I) cyanide (CuCN) | Solvent (e.g., DMF or NMP), High Temperature (e.g., 150-200 °C) | 1-Ethyl-1H-pyrrole-3-carbonitrile |
| Palladium catalyst (e.g., Pd(PPh₃)₄) + Zinc cyanide (Zn(CN)₂) | Solvent (e.g., DMF), Heat (e.g., 80-100 °C) | 1-Ethyl-1H-pyrrole-3-carbonitrile |
Reduction Chemistry of the C3-Bromine Moiety
The removal of the bromine atom from the C3 position, a process known as debromination or hydrodebromination, is a key reaction for accessing the parent 1-ethyl-1H-pyrrole or for selectively removing the halogen after it has served its synthetic purpose.
Catalytic Hydrogenation for Debromination
Catalytic hydrogenation is a clean and efficient method for the debromination of aryl halides. This reaction involves treating the this compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is the most commonly used catalyst for this transformation.
The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297). A base, like sodium acetate or triethylamine, is often added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing it from reacting with the substrate or the product. The reaction proceeds by the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis.
Table 3: Typical Conditions for Catalytic Hydrogenation for Debromination
| Catalyst | Reagents | Solvent | Product |
| 5-10% Palladium on Carbon (Pd/C) | Hydrogen (H₂) gas (1 atm or higher), Base (e.g., NaOAc, Et₃N) | Ethanol or Methanol | 1-Ethyl-1H-pyrrole |
Chemical Reduction Methods and their Selectivity
Besides catalytic hydrogenation, several chemical reducing agents can be employed for the debromination of this compound. These methods can offer different levels of selectivity and functional group tolerance.
One common method involves the use of a metal in a protic solvent, such as zinc dust in acetic acid. Another approach is the use of hydride-donating reagents, although their use requires careful consideration of the reactivity of the pyrrole ring. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) might also reduce other functional groups present in the molecule.
Table 4: Selected Chemical Reduction Methods for Debromination
| Reducing Agent | Conditions | Selectivity Notes |
| Zinc dust / Acetic acid | Room temperature or gentle heating | Generally effective for C-Br bond reduction. |
| Magnesium / Methanol | Reflux | Can be a selective method for debromination. |
| Sodium borohydride (B1222165) (NaBH₄) with a Pd catalyst | Room temperature | A milder alternative to catalytic hydrogenation. |
Electrophilic Functionalization of the Pyrrole Ring (Post-Bromination and N-Ethylation)
The 1-ethyl-3-bromopyrrole system, while having a deactivating bromo-substituent, is still an electron-rich heterocycle and can undergo electrophilic aromatic substitution. The directing effects of the N-ethyl group (activating, ortho-, para-directing) and the C3-bromo group (deactivating, ortho-, para-directing) will influence the position of the incoming electrophile. The most likely positions for substitution are C2, C5, and to a lesser extent, C4.
Common electrophilic substitution reactions include:
Vilsmeier-Haack Reaction: This reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C2 or C5 position.
Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), an acyl group can be introduced. The conditions need to be mild to avoid polymerization of the pyrrole.
Nitration and Sulfonation: These reactions introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups, respectively. They require carefully controlled conditions due to the sensitivity of the pyrrole ring to strong acids.
The regiochemical outcome of these reactions will be a balance between the electronic and steric effects of the existing substituents.
Oxidative Transformations of the 1-Ethyl-1H-pyrrole Core
The pyrrole ring is susceptible to oxidation, which can lead to a variety of products, including pyrrolinones or polymeric materials. The presence of the N-ethyl and C3-bromo substituents will influence the outcome of oxidation reactions.
Oxidizing agents such as peroxy acids (e.g., m-CPBA) or other oxidants can attack the double bonds of the pyrrole ring. This can lead to the formation of epoxides which can then rearrange to form pyrrolinone derivatives. For example, oxidation could potentially yield 1-ethyl-3-bromo-1,5-dihydro-2H-pyrrol-2-one.
Another common oxidative transformation for pyrroles is oxidative polymerization. In the presence of certain oxidizing agents (e.g., iron(III) chloride), pyrroles can polymerize to form polypyrroles, which are conducting polymers. The substituents on the pyrrole ring will affect the properties of the resulting polymer. The stability of the this compound core towards oxidation is a critical factor in its handling and in the design of synthetic routes involving oxidative steps.
Detailed Mechanistic Investigations of Key Reactions
The reactivity of this compound is significantly influenced by the electronic nature of the pyrrole ring and the C-Br bond. Its participation in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, involves intricate mechanistic pathways. Detailed investigations into these mechanisms, particularly oxidative addition and the role of solvents, are crucial for optimizing reaction conditions and controlling product formation.
Understanding Oxidative Addition in Transition Metal Catalysis
The pivotal first step in many cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, involving this compound is the oxidative addition of the C-Br bond to a low-valent transition metal center, typically palladium(0). nih.govacs.org This process involves the insertion of the metal into the carbon-bromine bond, leading to a change in the oxidation state of the metal, for instance, from Pd(0) to a Pd(II) species. nih.gov The general catalytic cycle for a Suzuki-Miyaura coupling, a common reaction for this substrate, is initiated by this oxidative addition, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov
The facility of the oxidative addition step is dependent on several factors, including the nature of the halide, the electronic properties of the substrate, and the ligand environment around the metal catalyst. The carbon-bromine bond at the 3-position of the pyrrole ring is susceptible to oxidative addition. The electron-rich nature of the pyrrole ring can influence the electron density at the C-Br bond, affecting its reactivity towards the metal center.
Table 1: General Steps in Palladium-Catalyzed Cross-Coupling of this compound
| Step | Description | Intermediate Species |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | An organopalladium(II) halide complex. |
| Transmetalation | The halide on the Pd(II) complex is exchanged with an organic group from a coupling partner (e.g., an organoboron compound in Suzuki coupling). | A diorganopalladium(II) complex. |
| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming a new C-C bond and regenerating the Pd(0) catalyst. | The final coupled product and Pd(0). |
This table provides a generalized overview of the key mechanistic steps.
Influence of Solvent Systems on Reaction Regioselectivity and Rate
The choice of solvent can have a profound impact on the outcome of transition metal-catalyzed reactions, influencing not only the reaction rate but also the regioselectivity, especially in substrates with multiple potential reaction sites. Research on dihalopyrrole esters has demonstrated a remarkable solvent-induced reversal of regioselectivity in Suzuki couplings, a phenomenon that offers valuable insights into the behavior of related compounds like this compound. benthamopen.com
In a study involving a 3,5-dibromopyrrole derivative, it was observed that the regioselectivity of the Suzuki coupling could be completely inverted by changing the solvent system. benthamopen.com When the reaction was conducted in a relatively non-polar mixture like toluene/ethanol, coupling occurred preferentially at the C5 position. Conversely, employing polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) favored coupling at the C3 position. benthamopen.com
Two primary hypotheses have been proposed to explain this solvent-dependent regioselectivity:
Catalyst-Substrate Coordination: One theory suggests that the pyrrole nitrogen atom can coordinate to the palladium catalyst, directing the oxidative addition to the sterically less hindered C5 position. benthamopen.com In non-coordinating solvents like toluene, this internal direction is dominant. However, in highly coordinating solvents like DMF, the solvent molecules themselves can occupy the coordination sites on the palladium center, disrupting the internal direction by the pyrrole nitrogen and allowing electronic factors to dictate reactivity, leading to preferential reaction at the more electron-deficient C3 position. benthamopen.com
Solvation Effects: An alternative hypothesis posits that the change in regioselectivity is due to differential solvation of the pyrrole substrate. benthamopen.combenthamopenarchives.com Changes in the chemical shift values of the pyrrole ring protons observed in different solvents support the idea that the electronic properties of the substrate are modulated by the solvent environment. This alteration in electron distribution could, in turn, influence the relative reactivity of the C3 and C5 positions toward oxidative addition. benthamopen.combenthamopenarchives.com
While this research was conducted on a dually substituted pyrrole, the principles are directly applicable to understanding the reactivity of this compound in different solvent environments, guiding the choice of solvent to achieve desired reaction outcomes.
Table 2: Effect of Solvent on the Regioselectivity of Suzuki Coupling of a Dihalopyrrole Ester
| Entry | Solvent System | Arylboronic Acid | Selectivity (C5:C3) |
| 1 | Toluene/Ethanol (3:1) | 4-Methoxyphenylboronic acid | >20:1 |
| 2 | DMF | 4-Methoxyphenylboronic acid | 1:3.2 |
| 3 | Toluene/Ethanol (3:1) | 2-Methoxyphenylboronic acid | 7.5:1 |
| 4 | DMF | 2-Methoxyphenylboronic acid | 1:3.0 |
| 5 | Toluene/Ethanol (3:1) | 4-Acetylphenylboronic acid | >20:1 |
| 6 | DMF | 4-Acetylphenylboronic acid | 1:3.3 |
Data adapted from a study on a related dihalopyrrole system to illustrate the principle of solvent-controlled regioselectivity. benthamopen.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of a related compound, 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, the ethyl group protons exhibit characteristic signals. The methylene (B1212753) (–CH₂–) protons adjacent to the nitrogen atom appear as a quartet in the range of δ 3.8–4.2 ppm, while the terminal methyl (–CH₃) protons present as a triplet between δ 1.2–1.4 ppm. For 3-bromo-1-ethyl-1H-pyrrole, the pyrrole (B145914) ring protons are expected to appear as multiplets in the aromatic region, typically between δ 6.5–7.0 ppm, with their exact shifts influenced by the bromine substituent. The deshielding effect of the bromine atom is a known factor influencing the chemical shifts of nearby protons.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ethyl -CH₃ | 1.2–1.4 | Triplet (t) |
| Ethyl -CH₂ | 3.8–4.2 | Quartet (q) |
| Pyrrole Ring Protons | 6.5–7.0 | Multiplet (m) |
Note: The table presents predicted values based on analogous structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For substituted pyrroles, the aromatic carbons typically resonate in the δ 110–130 ppm range. cdnsciencepub.com In a similar compound, 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, the pyrrole ring carbons are observed within this region. The ethyl group carbons would also show distinct signals. The effect of alkylation on pyrrole ¹³C chemical shifts has been systematically studied, providing a basis for assigning the carbon signals in this compound. cdnsciencepub.com
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~15 |
| Ethyl -CH₂ | ~40 |
| Pyrrole C-3 (C-Br) | ~95 |
| Pyrrole C-4 | ~110 |
| Pyrrole C-5 | ~120 |
| Pyrrole C-2 | ~125 |
Note: The table presents predicted values based on general knowledge of substituted pyrroles. Actual experimental values may vary.
For unambiguous assignment of proton and carbon signals, especially in complex molecules, a variety of two-dimensional (2D) NMR experiments are employed. bath.ac.uk
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the ethyl group and between neighboring protons on the pyrrole ring. mdpi.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. mdpi.comnih.govnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range couplings). It is invaluable for piecing together the molecular structure by connecting different fragments, for instance, showing the correlation from the ethyl protons to the pyrrole ring carbons. nih.govnih.govacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing through-space correlations rather than through-bond couplings. mdpi.comresearchgate.netacs.orgnanalysis.com This is particularly useful for determining the spatial arrangement of substituents on the pyrrole ring. acs.orgbeilstein-journals.org
These advanced 2D NMR techniques are routinely used to corroborate assignments for novel and complex heterocyclic compounds. bath.ac.uk
Isotope labeling, particularly with ¹³C and ¹⁵N, is a powerful tool in NMR spectroscopy for tracing reaction pathways and elucidating complex structures. acs.orgscripps.eduresearchgate.net While natural abundance ¹⁵N NMR is often challenging due to low sensitivity, ¹⁵N enrichment can provide valuable information about the electronic environment of the nitrogen atom. nih.gov ¹H-¹⁵N HMBC experiments, for example, can reveal long-range couplings to the pyrrole nitrogen, confirming the position of substituents. acs.orgarxiv.org This approach has been successfully used to study the formation of complex pyrrole-containing natural products and to investigate the conformational dynamics of molecules. acs.orgarxiv.org The use of stable isotopes like ¹³C and ¹⁵N is also crucial for their role as internal standards in mass spectrometry and for metabolic studies. scripps.edu
Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For pyrrole derivatives, specific bands can be assigned to different vibrational modes of the ring and its substituents. publish.csiro.au
C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Ring stretching: The pyrrole ring itself has several characteristic stretching vibrations, often found in the 1380-1530 cm⁻¹ region. publish.csiro.au
C-H in-plane and out-of-plane deformations: These occur at lower frequencies, with in-plane deformations around 1000-1250 cm⁻¹ and out-of-plane deformations between 700-1000 cm⁻¹. publish.csiro.au
C-Br stretching: The carbon-bromine bond has a characteristic stretching vibration that appears in the fingerprint region, typically around 550–650 cm⁻¹.
"Pyrrole-breathing" oscillations: These vibrations are also characteristic of the pyrrole unit and are generally observed in the 988–1018 cm⁻¹ range. mdpi.com
The study of how vibrations evolve with N-substitution provides a systematic way to assign these modes. researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands for Substituted Pyrroles
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Ring Stretching | 1380–1530 |
| C-H In-plane Deformation | 1000–1250 |
| Pyrrole-breathing | 988–1018 |
| C-H Out-of-plane Deformation | 700–1000 |
| C-Br Stretch | 550–650 |
Note: This table provides a general range for characteristic vibrations based on literature for substituted pyrroles. publish.csiro.aumdpi.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. rsc.orgfrontiersin.org For this compound (C₆H₈BrN), HRMS would confirm the molecular weight with high accuracy, distinguishing it from other compounds with the same nominal mass.
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analysis of the fragment ions can help to confirm the structure, as specific bond cleavages are characteristic of the molecule's framework. nih.gov For instance, fragmentation of brominated pyrroles can involve the loss of the bromine atom or cleavage of the ethyl group. nih.gov
X-ray Crystallography for Definitive Solid-State Structural Confirmation (for related bromopyrroles and N-ethylpyrroles)
X-ray crystallography stands as the definitive experimental method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides unparalleled insight into the arrangement of atoms, bond lengths, and bond angles within a crystal lattice, which in turn dictates the material's macroscopic properties. wikipedia.orglibretexts.org By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, a detailed electron density map can be produced, from which the atomic structure is modeled and refined. nih.gov While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, extensive crystallographic analyses of closely related brominated pyrroles and N-ethylpyrroles provide a robust framework for understanding its likely solid-state structure, molecular geometry, and intermolecular interactions.
In one study, the crystal structures of several intermediate compounds in the synthesis of dipyrrins were reported, including 4-bromo-2-formyl-1-tosyl-1H-pyrrole and (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole. bohrium.com These structures reveal multitudinous intermolecular C—H···O interactions that dictate the crystal packing. bohrium.com Another investigation detailed an unexpected rearrangement of N-substituted 2,5-dibromopyrroles to N-substituted 3,4-dibromomaleimides, a transformation confirmed by single-crystal X-ray analysis. acs.org This work also confirmed the structure of the starting material, N-benzyl-2,5-dibromopyrrole, and the rearranged product, N-benzyl-3,4-dibromopyrrole, providing valuable data on the geometry of brominated pyrrole rings. acs.org
On the N-ethylpyrrole front, the crystal structure of 1-Ethyl-1H,6H-pyrrolo[2,3-c]azepine-4,8(5H,7H)-dione was determined, showcasing the geometry of an N-ethyl group attached to a pyrrole-fused system. nih.gov In its crystal structure, adjacent molecules are linked by N—H⋯O hydrogen bonds, forming chains that extend along the b-axis. nih.gov Similarly, the structure of 3-bromo-9-ethyl-9H-carbazole provides data on the conformation of an ethyl group attached to a nitrogen atom within a larger aromatic system. researchgate.net In this molecule, the tricyclic ring system is nearly planar, while the carbon atoms of the ethyl group deviate significantly from this plane. researchgate.net These examples are crucial for predicting the likely orientation and interactions of the ethyl group in this compound.
The following tables summarize key crystallographic data for these and other related compounds, illustrating the typical parameters observed for brominated and N-ethylated pyrrole derivatives.
Interactive Table: Crystallographic Data for Related Bromopyrrole Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Ref. |
| 4-bromo-2-formyl-1-tosyl-1H-pyrrole | C₁₂H₁₀BrNO₃S | Monoclinic | P2₁/n | a=7.84, b=11.53, c=14.39, β=96.11 | bohrium.com |
| (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole | C₁₃H₁₁BrN₂O₄S | Monoclinic | P2₁/c | a=11.69, b=7.70, c=16.35, β=93.66 | bohrium.com |
| 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one | C₁₉H₂₃BrN₂O₅S | Triclinic | P-1 | a=8.70, b=10.02, c=13.36, α=100.99, β=91.68, γ=109.11 | bohrium.com |
| N-benzyl-3,4-dibromopyrrole | C₁₁H₉Br₂N | Monoclinic | P2₁/c | a=11.23, b=5.60, c=17.91, β=93.99 | acs.org |
Interactive Table: Crystallographic Data for Related N-Ethylpyrrole and N-Ethyl Heterocyclic Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Ref. |
| 1-Ethyl-1H,6H-pyrrolo[2,3-c]azepine-4,8(5H,7H)-dione | C₁₀H₁₂N₂O₂ | Monoclinic | P2₁/c | a=11.703, b=7.7863, c=11.0004, β=113.878 | nih.gov |
| 3-bromo-9-ethyl-9H-carbazole | C₁₄H₁₂BrN | Orthorhombic | Pbca | a=15.263, b=7.745, c=20.41 | researchgate.net |
| 1,1'-(Ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole) | C₁₄H₂₀N₂ | Monoclinic | P2₁/c | a=6.208, b=11.543, c=9.329, β=106.33 | znaturforsch.com |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. For a molecule like 3-bromo-1-ethyl-1H-pyrrole, DFT calculations would provide fundamental information about its geometry, stability, and electronic distribution.
The first step in a computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
A key aspect of this analysis is the study of conformations, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. The ethyl group attached to the nitrogen atom can rotate, leading to different conformers. DFT calculations can determine the relative energies of these conformers to identify the most stable one. For instance, studies on similar N-substituted heterocycles often reveal the preferred orientation of the alkyl group relative to the plane of the aromatic ring. The planarity of the pyrrole (B145914) ring itself, slightly distorted by the substituents, would also be quantified by these calculations.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.
The energies and spatial distributions of these orbitals determine the molecule's reactivity.
HOMO Energy: A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO Energy: A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For illustrative purposes, DFT calculations (B3LYP/6-311++G(d,p)) on the related compound 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid found the HOMO and LUMO energies to be -0.25 and -0.10 Hartrees, respectively, resulting in a HOMO-LUMO gap of 0.15 Hartrees. For this compound, the HOMO is expected to be localized on the π-system of the pyrrole ring, while the LUMO would likely have significant contributions from the C-Br bond, indicating the site for potential nucleophilic attack. Such analysis helps predict the regioselectivity of reactions like electrophilic substitution, which is common for electron-rich pyrrole rings.
Table 1: Illustrative FMO Data for a Related Pyrrole Derivative
This table shows Frontier Molecular Orbital (FMO) data calculated for 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, demonstrating the type of information obtained from DFT calculations.
| Property | Value (Hartree) |
| HOMO Energy | -0.25 |
| LUMO Energy | -0.10 |
| HOMO-LUMO Gap | 0.15 |
Data from B3LYP/6-311++G(d,p) calculations on 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid.
DFT methods can predict spectroscopic data with a useful degree of accuracy, aiding in the identification and characterization of compounds.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the structure of a synthesized compound. It has been shown that for heterocyclic compounds, the calculated position with the lowest chemical shift often corresponds to the site with the highest electron density, which is most susceptible to electrophilic attack. researchgate.net
IR Spectroscopy: Infrared (IR) spectra can also be simulated. The calculations yield vibrational frequencies and their corresponding intensities. These computed frequencies help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as C-H, C=C, C-N, and C-Br stretching and bending modes. For example, the characteristic C-Br stretch for brominated pyrroles is expected near 550–650 cm⁻¹.
Reaction Mechanism Studies using Computational Methods
Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. For this compound, this would involve studying reactions such as substitution at the bromine atom or electrophilic addition to the pyrrole ring.
To understand how a reaction proceeds from reactants to products, chemists use computational methods to map out the potential energy surface. A key feature of this surface is the transition state (TS), which is the highest energy point along the reaction pathway.
By locating the structure of the transition state, it is possible to calculate the activation energy (Ea)—the energy barrier that must be overcome for the reaction to occur. A lower activation energy implies a faster reaction rate. For example, in a study of the hetero-Diels-Alder reaction between ethyl nitrosoacrylate and unsubstituted pyrrole, DFT calculations were used to locate the transition states for different reaction pathways and determine their relative stabilities and activation energies. frontiersin.org
Many reactions can proceed through multiple pathways, leading to different products (regioisomers or stereoisomers). Computational modeling is highly effective at exploring these competing pathways. By calculating the activation energies for each possible route, chemists can predict which product is kinetically favored (formed fastest) and which is thermodynamically favored (most stable).
For this compound, an electrophilic substitution reaction could potentially occur at the C2, C4, or C5 positions of the pyrrole ring. Computational studies could calculate the energy barriers for an electrophile attacking each of these sites. This analysis would rationalize the observed regioselectivity or predict the outcome for a new reaction. For instance, theoretical studies on the reaction of nitrosoalkenes with pyrrole have successfully explained the observed product ratios by comparing the activation energies of different cycloaddition approaches. frontiersin.orgnih.gov
Advanced Synthetic Applications and Derivatization Strategies
3-Bromo-1-ethyl-1H-pyrrole as a Versatile Synthon in Heterocyclic Chemistry
This compound serves as a valuable synthon, or synthetic building block, for the creation of more complex heterocyclic structures. The bromine atom at the 3-position significantly influences the reactivity of the pyrrole (B145914) ring, making it a key site for various chemical modifications. This allows for its use in a variety of coupling reactions and domino reactions to construct fused and polycyclic heterocyclic systems. mdpi.com
For instance, N-aryl-3-bromo-1H-pyrrole-2,5-diones, which are structurally related to this compound, undergo domino reactions with aminocrotonic acid esters to yield polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles. mdpi.com This type of reaction highlights the ability of the bromo-pyrrole moiety to participate in complex, multi-step transformations in a single pot, leading to the efficient construction of intricate molecular architectures. The presence of the bromine atom introduces an additional electrophilic center, expanding the range of possible chemical transformations compared to unsubstituted pyrroles. mdpi.com
The versatility of brominated pyrroles extends to their use in the synthesis of various fused heterocyclic systems. For example, they can be used as precursors for pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones through nucleophilic and electrophilic cyclization reactions of N-alkyne-substituted pyrrole derivatives. beilstein-journals.org These reactions demonstrate the strategic importance of the bromo-substituent in directing the formation of new rings and introducing functional diversity.
Synthesis of Diverse Poly-functionalized Pyrrole Architectures
The strategic placement of the bromine atom in this compound facilitates the synthesis of a wide array of poly-functionalized pyrrole derivatives. This is crucial for developing new materials and biologically active compounds, as the properties of these molecules are highly dependent on their substitution patterns. researchgate.netscispace.com
Construction of Highly Substituted Pyrrole Derivatives
The synthesis of polysubstituted pyrroles can be achieved through various one-pot, multi-component reactions. researchgate.netacademie-sciences.fraurigeneservices.com These methods are highly efficient and allow for the introduction of multiple functional groups in a single synthetic step. For example, a three-component reaction between dialkyl acetylenedicarboxylates, triphenylphosphine, and 2-aminopyridine (B139424) derivatives in the presence of arylglyoxals can produce highly functionalized pyrroles in good yields. researchgate.net While this specific example does not directly use this compound, it illustrates a common strategy for creating polysubstituted pyrroles where a bromo-pyrrole could serve as a starting material for further functionalization.
The development of methods for synthesizing tetrasubstituted pyrroles is an area of significant interest. bsu.edu.azresearchgate.net These highly substituted pyrroles are challenging to prepare using traditional methods, but modern synthetic techniques are providing new pathways to access these complex structures. bsu.edu.az
Divergent Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies in Related Compounds
Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common intermediate. This approach is particularly valuable for structure-activity relationship (SAR) studies, which aim to understand how changes in a molecule's structure affect its biological activity. nih.govchemrxiv.org
This compound and similar brominated pyrroles are ideal starting points for divergent synthesis. The bromine atom can be readily transformed into a variety of other functional groups through reactions such as cross-coupling, substitution, or metal-halogen exchange. This allows for the systematic modification of the pyrrole core, leading to the generation of a diverse set of analogues.
A notable example is the divergent synthesis of analogues of the marine alkaloid pseudoceratidine, a di-bromo pyrrole spermidine (B129725) alkaloid. nih.gov By starting with a halogenated pyrrole precursor, researchers were able to synthesize a large series of 65 compounds with variations in the pyrrole halogenation pattern and the polyamine chain. The subsequent evaluation of these analogues for antibacterial activity allowed for the establishment of a comprehensive SAR, revealing key structural features required for potent activity. nih.gov Similarly, a divergent approach to pyrroloiminoquinone alkaloids from a common intermediate has enabled the exploration of their antiprotozoal potential. chemrxiv.orgnih.govacs.org
Role in the Construction of Bioactive Scaffolds for Medicinal Chemistry Research
The pyrrole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. mdpi.comnih.gov this compound, as a functionalized pyrrole, plays a crucial role in the construction of novel bioactive scaffolds.
Precursor for Natural Product Analogues Containing the Pyrrole Motif
Many marine natural products contain a brominated pyrrole core, and these compounds often exhibit interesting biological activities. nih.gov this compound and its derivatives can serve as key precursors for the synthesis of analogues of these natural products.
For example, the synthesis of Nα-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, a putative biogenetic precursor of the pyrrole-imidazole alkaloids, highlights the use of brominated pyrrole carboxylic acids as building blocks. awi.de The ability to synthesize these natural product analogues allows for further investigation of their biological properties and mechanism of action. The synthesis of analogues of combretastatin (B1194345) A-4, a potent anticancer agent, has also been explored using pyrrole-based structures. researchgate.net
Building Block for Compounds with Potential Pharmacological Relevance
The versatility of this compound makes it an attractive starting material for the development of new compounds with potential pharmacological relevance. The pyrrole nucleus is associated with a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov
The introduction of a bromine atom provides a handle for further chemical elaboration, allowing for the fine-tuning of the molecule's properties to enhance its potency and selectivity for a particular biological target. Research has shown that even simple indole (B1671886) derivatives, which are structurally related to pyrroles, such as 3-bromo-1-ethyl-1H-indole, can exhibit potent anticancer activity. nih.gov This suggests that the corresponding pyrrole derivative could also be a promising lead for the development of new therapeutic agents. The pyrrolo[3,4-c]pyrrole (B14788784) core, which can be synthesized from brominated pyrrole precursors, has also been investigated for its potential as a scaffold for anticancer agents. scielo.org.mx
Application in the Development of Advanced Materials
The unique structural characteristics of this compound, namely the reactive bromine atom at the C3 position and the solubilizing ethyl group at the N1 position, make it a valuable building block in materials science. These features allow for its incorporation into larger, complex molecular architectures designed for specific electronic and optical functions. Its application is particularly notable in the synthesis of conjugated polymers and as a precursor for materials with tailored optoelectronic and semiconducting properties.
Monomeric Unit for Conjugated Polymer Synthesis (e.g., Polypyrroles)
This compound serves as a key monomeric unit for the synthesis of functionalized polypyrroles, a class of conducting polymers. The presence of the bromine atom is critical for directing the polymerization process, allowing for the creation of structurally regular polymers, which is essential for achieving desirable electronic properties.
The N-ethyl group is a crucial feature, enhancing the solubility of both the monomer and the resulting polymer in common organic solvents. maynoothuniversity.ie This improved solubility facilitates polymer processing and characterization, a significant advantage over unsubstituted polypyrrole, which is often an insoluble and intractable material. researchgate.net The synthesis of conjugated polymers from halogenated heterocyclic monomers can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Yamamoto coupling, as well as through electrochemical polymerization. kennesaw.edugoogle.com
In a typical chemical polymerization, the bromine atom on the pyrrole ring can be utilized in dehalogenative coupling reactions or converted to a more reactive functional group (like a boronic ester) to participate in cross-coupling with a co-monomer. nih.govacs.org This approach allows for the synthesis of donor-acceptor (D-A) type copolymers, where the electron-rich pyrrole unit is combined with an electron-accepting unit to tune the material's band gap and electronic properties. acs.org
Electrochemical polymerization is another powerful technique for generating polypyrrole films directly onto an electrode surface. nih.govrsc.org In this process, the monomer is oxidized at an electrode to form radical cations, which then couple to form the polymer chain. redalyc.org While the polymerization of unsubstituted pyrrole is well-documented wikipedia.org, the use of a C-halogenated monomer like this compound offers a pathway to more defined polymer structures. The process involves applying a potential to a solution containing the monomer and a supporting electrolyte. nih.govredalyc.org
Table 1: Comparison of Polymerization Methods for Pyrrole-based Monomers
| Method | Description | Advantages | Typical Conditions |
|---|---|---|---|
| Chemical Polymerization (e.g., Oxidative Coupling) | Monomers are polymerized in solution using a chemical oxidant like Iron(III) chloride (FeCl₃). researchgate.netsci-hub.se | Scalable, can produce bulk quantities of polymer. | Oxidant (e.g., FeCl₃), monomer in an organic solvent. sci-hub.se |
| Cross-Coupling Polymerization (e.g., Suzuki, Stille) | A catalyzed reaction between two different monomers (or a self-coupling of one) to form a polymer chain. kennesaw.eduacs.org | High degree of control over polymer structure and regioregularity; allows for D-A copolymer synthesis. | Palladium catalyst, base, and appropriate solvents (e.g., toluene, DMF). nih.govacs.org |
| Electrochemical Polymerization | Polymer film is grown on an electrode surface by applying an electrical potential to a monomer solution. nih.govrsc.orgredalyc.org | Direct film formation on substrates, control over film thickness and morphology. | Monomer, supporting electrolyte (e.g., TBAPF₆) in a solvent like acetonitrile (B52724), applied potential. nih.gov |
Intermediate for Optoelectronic and Semiconducting Materials
Pyrrole-based materials are inherently semiconducting due to the electron-rich nature of the aromatic pyrrole ring. nih.govacs.org They have been investigated for a range of organic electronic applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govsigmaaldrich.comresearchgate.net The compound this compound acts as a crucial intermediate in the synthesis of these advanced materials.
The strategic placement of the bromine atom at the 3-position allows for its use in post-polymerization functionalization or, more commonly, as a handle for creating well-defined oligomers and polymers through cross-coupling reactions. By reacting this compound with other aromatic building blocks, chemists can construct conjugated systems with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This control over the electronic band gap is fundamental to designing materials for specific optoelectronic functions, such as absorbing light in solar cells or transporting charge in transistors. nih.gov
For instance, coupling this compound with an electron-deficient comonomer can create a donor-acceptor polymer. acs.org Such materials often exhibit strong intramolecular charge transfer, leading to broad absorption in the visible spectrum, a desirable characteristic for organic solar cells. nih.gov The N-ethyl group ensures that these complex, high-molecular-weight materials remain solution-processable, enabling their deposition as thin films, a requirement for device fabrication. maynoothuniversity.ie The derivatization of indole and other pyrrolic systems at various positions, often starting from a brominated precursor, is a common strategy to access novel semiconducting materials. acs.org
Table 2: Properties and Applications of Pyrrole-Based Electronic Materials
| Material Type | Key Properties | Potential Applications | Role of this compound |
|---|---|---|---|
| Conducting Polymers (Polypyrroles) | Electrical conductivity, environmental stability, redox activity. researchgate.net | Sensors, batteries, anti-corrosion coatings, electrochromic devices. nih.govsigmaaldrich.com | Serves as a monomer for synthesizing soluble and processable polypyrroles with controlled structure. rsc.org |
| Organic Semiconductors | Charge carrier mobility, tunable band gap, solution processability. nih.govacs.org | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs). nih.gov | An intermediate for building larger conjugated molecules and polymers with specific HOMO/LUMO levels. |
| Organic Photovoltaics (OPV) | Broad light absorption, efficient charge separation and transport. acs.org | Solar cells. | A building block for donor-acceptor polymers designed to absorb solar radiation effectively. nih.govresearchgate.net |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Efficient Functionalization
The functionalization of the pyrrole (B145914) ring, particularly at specific positions, remains a central theme in heterocyclic chemistry. For a molecule like 3-bromo-1-ethyl-1H-pyrrole, the bromine atom serves as a key handle for cross-coupling reactions, while the C-H bonds at other positions offer opportunities for direct functionalization. Future research will likely concentrate on developing more advanced catalytic systems that offer higher efficiency, broader substrate scope, and greater control over selectivity.
Recent advances have highlighted the power of metal-catalyzed C-H functionalization, which can be difficult to achieve with traditional Lewis acids. Transition metals such as palladium, rhodium, copper, and ruthenium are at the forefront of this research. For instance, palladium-catalyzed systems have been developed for the dynamic kinetic asymmetric alkylation of vinyl aziridines with substituted 1H-pyrroles, demonstrating high chemo-, regio-, and enantioselectivity. While this study required an electron-withdrawing group on the pyrrole, future work could adapt such catalysts for halogenated pyrroles. Similarly, copper-catalyzed carbene transfer reactions have shown complete selectivity for formal insertion into the Cα-H bond of 1H-pyrroles, offering a direct route to alkylated products.
A significant trend is the development of catalysts that can differentiate between various reactive sites on a complex molecule. For this compound, a catalyst that could selectively activate the C-H bond at the C5 position without disturbing the C-Br bond at C3 would be highly valuable. Research into catalyst systems like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]), which has proven effective in Suzuki couplings of bromo-substituted N-alkyl heterocycles, will be crucial.
| Catalyst System | Target Reaction | Application to Halogenated Pyrroles | Research Goal |
| Palladium(II) / Norbornene | C-H Alkylation | Enables regioselective alkylation at the C5-position of electron-deficient pyrroles using primary alkyl bromides. | Develop systems for C-H functionalization that are orthogonal to existing C-Br bonds. |
| TpxCu Complexes | Carbene Insertion | Selectively functionalizes the Cα-H bond of pyrroles, providing a direct route to C2 or C5 alkylation. | Adapt for use with halogenated pyrroles to create complex substitution patterns. |
| [Pd(dppf)Cl₂] | Suzuki Cross-Coupling | Highly effective for coupling bromo-substituted N-alkyl indazoles with pyrroleboronic acids. | Optimize for various bromo-pyrrole isomers and coupling partners. |
| Ruthenium Pincer Catalysts | Dehydrogenative Coupling | Couples secondary alcohols and amino alcohols to form substituted pyrroles. | Explore C-H activation at positions other than the bromine-substituted carbon. |
Integration into Flow Chemistry and Continuous Manufacturing Processes for Pyrrole Derivatives
Flow chemistry, or continuous manufacturing, is rapidly emerging as a powerful technology for synthesizing small molecules, offering advantages in efficiency, safety, scalability, and waste reduction. The application of continuous flow methods to produce libraries of drug-like heterocycles has the potential to significantly accelerate drug discovery. For pyrrole derivatives, classical methods like the Hantzsch and Paal-Knorr syntheses have been successfully adapted to flow conditions.
A key future direction is the design of multi-step, uninterrupted microreactor sequences for the synthesis of complex pyrrole derivatives. A precursor like this compound could be synthesized in an initial flow reactor and then directly streamed into subsequent reactors for further functionalization, such as a Suzuki coupling or C-H activation, without isolating intermediates. This approach is particularly beneficial for reactions that are inefficient or hazardous in traditional batch processes. For example, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed that utilizes the HBr generated as a by-product to facilitate a subsequent reaction step in the same microreactor. This strategy of using in-situ generated reagents is a hallmark of efficient flow chemistry.
Research has demonstrated that ruthenium-catalyzed ring-closing metathesis to form pyrrole precursors can be performed in continuous flow with a residence time of just one minute at 120 °C using the green solvent dimethyl carbonate. The scale-up of such a reaction was highly efficient, with 10 grams of product being synthesized in 37 minutes. Applying these principles to the synthesis and modification of this compound could enable rapid, on-demand production of a wide array of derivatives.
| Flow Process Parameter | Example Value | Significance for Pyrrole Synthesis |
| Reaction Type | Hantzsch Pyrrole Synthesis | Adapted to flow for one-step synthesis of pyrrole-3-carboxylic acids. |
| Residence Time | 1 - 8 minutes | Drastically reduces overall reaction time compared to batch synthesis. |
| Temperature | 120 - 200 °C | Enables superheating of solvents for accelerated reaction rates in a safe, controlled manner. |
| Scale-Up Potential | 850 mg in 2.5 hours | Flow systems demonstrate efficient and linear scalability from lab to production scale. |
| Process Type | Multi-step, Uninterrupted | Allows for the creation of complex molecules from simple starting materials in a single process without isolating intermediates. |
Chemo- and Regioselective Transformations of Complex Halogenated Pyrroles
The presence of multiple potential reaction sites on a molecule like this compound makes chemo- and regioselectivity a paramount challenge. The bromine atom at C3, the N-ethyl group, and the C-H bonds at C2, C4, and C5 all present distinct reactivity. Future research will focus on developing highly selective methods to modify one site while leaving others untouched.
Halogenation typically occurs at the α-position (C2 or C5) of pyrroles; therefore, the synthesis of a 3-bromo derivative often requires a more complex, directed strategy. Once formed, this substitution pattern opens up unique synthetic pathways. The C3-bromine is a prime site for metal-catalyzed cross-coupling reactions. However, controlling the regioselectivity of subsequent reactions is critical. For instance, studies on N-Boc-3-bromopyrroles have shown that ortho-lithiation with LDA selectively occurs at the C2 position, allowing for exclusive functionalization at that site. This demonstrates that the interplay between protecting groups and reagents can precisely direct reactivity.
Another emerging area is the electrophile-controlled functionalization. Research on N-benzenesulfonyl-3-bromopyrrole revealed that lithiation with LDA initially forms the C2-lithiated species. Quenching this with a reactive electrophile leads to the 2-substituted product, while using a less reactive electrophile allows for equilibration to the more stable C5-lithiated species, resulting in 5-substituted products. Applying such dynamic, controllable systems to this compound could provide access to a diverse range of previously inaccessible isomers. The development of multicomponent reactions that build the pyrrole ring with inherent regioselectivity is also a promising, atom-efficient approach.
| Transformation | Reagent/Catalyst | Position Targeted | Selectivity Principle |
| Ortho-Lithiation | LDA / -75 °C | C2 | Directed deprotonation adjacent to the N-substituent on a 3-bromopyrrole. |
| Cross-Coupling | [Pd(dppf)Cl₂] | C3 | Selective activation of the C-Br bond for Suzuki or similar reactions. |
| Halogenation | N-Halosuccinimide (NXS) | C2 or C5 | Standard electrophilic substitution on the electron-rich pyrrole ring. |
| Electrophile-Controlled Lithiation | LDA, then varied electrophiles | C2 or C5 | Kinetic (C2) vs. thermodynamic (C5) control of the lithiated intermediate. |
| Multicomponent Synthesis | Ruthenium Catalyst | N/A | Builds a highly substituted pyrrole ring with high regioselectivity in a single step. |
Q & A
Basic Research Question
- 1H NMR : The ethyl group appears as a triplet (δ ~1.2–1.3 ppm, CH3) and quartet (δ ~4.1–4.3 ppm, CH2). The pyrrole protons resonate as a singlet or multiplet (δ ~6.3–7.5 ppm), with deshielding due to bromine .
- 13C NMR : The brominated carbon shows a signal at δ ~100–110 ppm.
- LCMS : Molecular ion peaks ([M+H]+) align with the molecular weight (e.g., 213.04 g/mol for C7H9BrN2) .
What purification strategies are effective for isolating this compound from reaction mixtures?
Basic Research Question
- Liquid-liquid extraction : Use ethyl acetate to separate the product from aqueous layers, followed by drying with Na2SO4 .
- Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) eluent resolves brominated products from unreacted starting materials .
- Recrystallization : Polar solvents like methanol or DCM/hexane mixtures yield high-purity crystals .
How can regioselectivity challenges in bromination be addressed for pyrrole derivatives?
Advanced Research Question
Regioselectivity depends on electronic and steric effects. For 1-ethyl-1H-pyrrole, the ethyl group directs bromination to the 3-position via steric hindrance at the 2- and 5-positions. Comparatively, pyrrolopyridines with electron-withdrawing groups (e.g., aldehydes) exhibit bromination at the 4-position due to resonance effects . Strategies include:
- Protecting groups : Boc-protection stabilizes reactive sites, as seen in tert-butyl 3-bromo-pyrrolopyridine synthesis (88% yield) .
- Catalysts : Pd2(dba)3/XPhos enhances selectivity in cross-coupling reactions .
What methodologies are used to establish structure-activity relationships (SAR) for this compound derivatives?
Advanced Research Question
- Derivatization : Introduce substituents (e.g., trifluoromethyl, chlorophenyl) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Biological assays : Test anticancer activity using cell viability assays (e.g., MTT) and compare IC50 values against unmodified pyrroles .
- Computational modeling : Density functional theory (DFT) predicts electronic properties influencing binding affinity .
How is X-ray crystallography employed to resolve ambiguities in molecular structure?
Advanced Research Question
Single-crystal X-ray diffraction confirms bond angles, stereochemistry, and packing. For example, SHELX software refines structures using high-resolution data, distinguishing between tautomeric forms (e.g., 1H vs. 2H-pyrrole) . Key steps:
- Data collection : Use synchrotron radiation for small crystals (<0.1 mm).
- Refinement : SHELXL applies constraints for heavy atoms (Br, Cl) .
How do hydrogen-bonding patterns influence crystal packing in pyrrole derivatives?
Advanced Research Question
Graph set analysis (Etter’s method) classifies hydrogen bonds (e.g., N–H···N, C–H···Br) into motifs like chains or rings. For this compound, intermolecular N–H···Br interactions stabilize layered packing, observed in related brominated heterocycles .
What troubleshooting approaches address low yields in multi-step syntheses?
Advanced Research Question
- Intermediate characterization : Use LCMS to identify side products (e.g., di-brominated species) .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)2 vs. Pd2(dba)3) for coupling efficiency .
- Quenching protocols : Add NaHSO3 to neutralize excess bromine .
How are this compound derivatives functionalized for biological screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
